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molecular formula C14H14O B1360031 1-(4-Biphenylyl)ethanol CAS No. 3562-73-0

1-(4-Biphenylyl)ethanol

Cat. No. B1360031
M. Wt: 198.26 g/mol
InChI Key: GOISDOCZKZYADO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08962852B2

Procedure details

Tris(triphenylphosphine)ruthenium (II) chloride (1.9 mg, 2 μmol, 0.5 mol %) and a chiral ligand (M=Ru, R=i-Pr, Ar=C6H5—, 1.3 μmol, 0.33 mol %) were dissolved in i-propanol (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 85° C. After the mixture was cooled to room temperature, p-phenyl-acetophenone (0.8 mmol), i-propanol (2 mL) and a solution of potassium carbonate in i-propanol (0.8 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 24 h under H2 (10 atm) at −20° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent: ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(p-phenylphenyl)ethanol was obtained and the ee value (ee=99.2%) was measured by GC analysis.
[Compound]
Name
Tris(triphenylphosphine)ruthenium (II) chloride
Quantity
1.9 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.8 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.8 mL
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:12]=[CH:11][C:10]([C:13](=[O:15])[CH3:14])=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[K+].[K+]>C(O)(C)C>[C:1]1([C:7]2[CH:12]=[CH:11][C:10]([CH:13]([OH:15])[CH3:14])=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2.3|

Inputs

Step One
Name
Tris(triphenylphosphine)ruthenium (II) chloride
Quantity
1.9 mg
Type
reactant
Smiles
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
0.8 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(C=C1)C(C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0.8 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h at 85° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was cooled to room temperature
STIRRING
Type
STIRRING
Details
stirred for 24 h under H2 (10 atm) at −20° C
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the resultants were separated by column chromatography (silica gel column; eluent: ethyl acetate/petroleum ether=1/5)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C(C=C1)C(C)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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